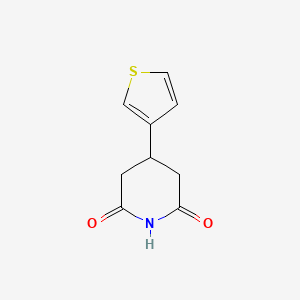

4-(3-Thienyl)piperidine-2,6-dione

説明

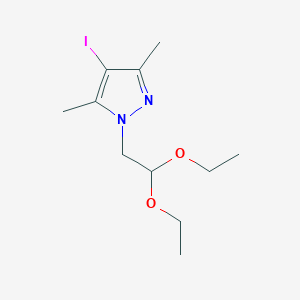

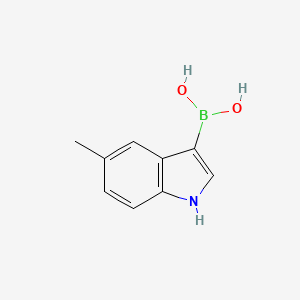

4-(3-Thienyl)piperidine-2,6-dione is a compound with the molecular formula C9H9NO2S . It is a derivative of piperidine-2,6-dione, a heterocyclic scaffold frequently found in numerous drugs . This compound is particularly important in the design of PROTAC drugs .

Synthesis Analysis

Piperidine-2,6-diones, including this compound, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The combination of these structures forms the basis of this compound.Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Thiophene-based analogs also have a variety of synthesis strategies, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .科学的研究の応用

Piperidine Derivatives in Drug Discovery

Piperidine derivatives, including those similar to "4-(3-Thienyl)piperidine-2,6-dione," are extensively explored for their therapeutic potential. For example, piperazine and piperidine analogues are investigated for a wide range of pharmaceutical applications due to their broad spectrum of pharmacophoric activities. These compounds have been found to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and analgesic properties (Rathi et al., 2016; Mohammed et al., 2015).

Role in Medicinal Chemistry and Pharmacology

The structural versatility of piperidine and its analogues facilitates the design of novel drugs with enhanced efficacy and reduced side effects. For instance, strategies for the synthesis of spiropiperidines, which have gained popularity in drug discovery programs, show the importance of exploring new areas of chemical space for developing innovative therapeutic agents (Griggs et al., 2018). Moreover, the review of piperazine derivatives for therapeutic use highlights the continuous interest in piperazine-based molecules for their potential in treating various diseases, suggesting a broad area of application for related compounds (Rathi et al., 2016).

Potential for Diverse Biological Activities

Piperidine derivatives have been associated with a variety of biological activities, which can be modulated through structural modifications. This adaptability makes them valuable scaffolds for developing new drugs targeting specific diseases or conditions. The exploration of these compounds' pharmacological importance is ongoing, with research indicating promising futures in areas such as anticancer, neuroprotective, and anti-inflammatory therapies (Singh et al., 2021).

将来の方向性

The future directions for 4-(3-Thienyl)piperidine-2,6-dione and similar compounds could involve their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

作用機序

Target of Action

4-(3-Thienyl)piperidine-2,6-dione is a privileged heterocyclic scaffold that is frequently found in numerous drugs . It is the core backbone of the cereblon (CRBN) ligand in the design of Proteolysis Targeting Chimeras (PROTAC) drugs .

Mode of Action

The mode of action of this compound involves its interaction with its primary target, the CRBN ligand. This interaction is crucial in the design of PROTAC drugs . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a CRBN ligand in PROTAC drugs . By interacting with the CRBN ligand, this compound can influence the degradation of specific proteins, affecting various downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in PROTAC drugs. By tagging specific proteins for degradation, it can influence cellular processes and potentially treat diseases .

生化学分析

Biochemical Properties

4-(3-Thienyl)piperidine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with widely interspaced zinc finger motif (WIZ) protein, reducing its expression levels . This interaction is crucial for its potential therapeutic applications, such as inducing fetal hemoglobin (HbF) protein expression levels, which is beneficial for treating sickle cell disease and β-thalassemia .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of fetal hemoglobin (HbF) in erythroid cells, which is a significant therapeutic strategy for sickle cell disease and β-thalassemia

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It has been shown to inhibit the expression of the WIZ protein, which plays a role in gene regulation . This inhibition leads to increased expression of fetal hemoglobin (HbF), providing therapeutic benefits for certain blood disorders . The compound’s structure allows it to interact with specific binding sites on target proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, although its degradation products and their potential effects need to be studied in more detail.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce the expression of fetal hemoglobin (HbF) without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions These pathways help in the biotransformation of the compound into more water-soluble forms, which can be excreted from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various tissues . Its localization and accumulation within specific tissues depend on its interactions with cellular transporters and binding proteins. These interactions can influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with target proteins and its overall therapeutic effects

特性

IUPAC Name |

4-thiophen-3-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-8-3-7(4-9(12)10-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGQSRHPTUWHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)

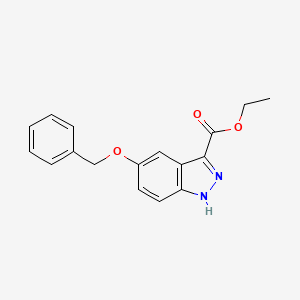

![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)

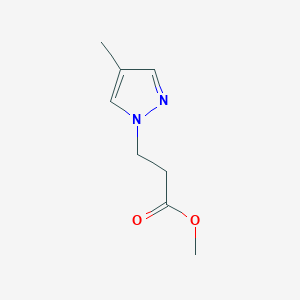

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)